2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine
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Overview
Description
2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine is an organic compound that belongs to the class of sulfonyl-containing pyrrolidines. This compound is characterized by the presence of both phenylsulfonyl and m-tolylsulfonyl groups attached to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes or ketones.
Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using phenylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the m-Tolylsulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with m-tolylsulfonyl chloride under similar conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((Phenylsulfonyl)methyl)-1-(p-tolylsulfonyl)pyrrolidine: Similar structure but with a para-tolylsulfonyl group instead of a meta-tolylsulfonyl group.
2-((Phenylsulfonyl)methyl)-1-(o-tolylsulfonyl)pyrrolidine: Similar structure but with an ortho-tolylsulfonyl group instead of a meta-tolylsulfonyl group.
Uniqueness
The presence of both phenylsulfonyl and m-tolylsulfonyl groups in 2-((Phenylsulfonyl)methyl)-1-(m-tolylsulfonyl)pyrrolidine provides a unique combination of steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(benzenesulfonylmethyl)-1-(3-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-15-7-5-11-18(13-15)25(22,23)19-12-6-8-16(19)14-24(20,21)17-9-3-2-4-10-17/h2-5,7,9-11,13,16H,6,8,12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBIBQHJRBQKJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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